Methyl 5-(4-nitrophenyl)pentanoate
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Overview
Description
Methyl 5-(4-nitrophenyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This particular compound features a nitrophenyl group attached to a pentanoate ester, making it a unique molecule with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-nitrophenyl)pentanoate typically involves the esterification of 5-(4-nitrophenyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-nitrophenyl)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products
Reduction: 5-(4-aminophenyl)pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-nitrophenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl 5-(4-nitrophenyl)pentanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The nitrophenyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Ethyl 5-(4-nitrophenyl)pentanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.
Properties
CAS No. |
61346-08-5 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-(4-nitrophenyl)pentanoate |
InChI |
InChI=1S/C12H15NO4/c1-17-12(14)5-3-2-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3 |
InChI Key |
SFXKFXGSMSFQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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